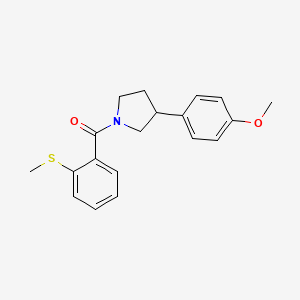![molecular formula C23H19NO4S2 B2622871 (2Z)-3-(benzenesulfonyl)-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine CAS No. 1321821-17-3](/img/structure/B2622871.png)
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a benzenesulfonyl group, a methoxy group, and a methylsulfanyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the Benzenesulfonyl Group: This step may involve sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new chromene derivatives with potential biological activities.
Biology
Studies may explore its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials, dyes, or as a precursor for other valuable chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include enzymes, receptors, or other proteins involved in key biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-3-(benzenesulfonyl)-8-methoxy-N-phenyl-2H-chromen-2-imine
- (2Z)-3-(benzenesulfonyl)-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-amine
Uniqueness
The presence of the methylsulfanyl group in (2Z)-3-(benzenesulfonyl)-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, biological activity, and overall chemical properties.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-8-methoxy-N-(3-methylsulfanylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S2/c1-27-20-13-6-8-16-14-21(30(25,26)19-11-4-3-5-12-19)23(28-22(16)20)24-17-9-7-10-18(15-17)29-2/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQVLJSKHGDYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)SC)C(=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
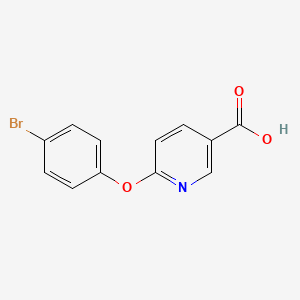
![N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2622789.png)
![6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2622790.png)
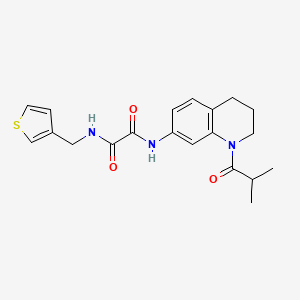
![methyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2622795.png)
![2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2622796.png)
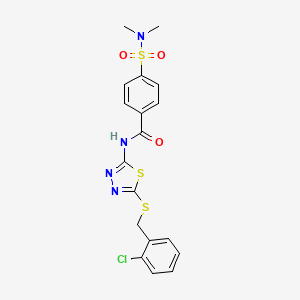
![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2622799.png)
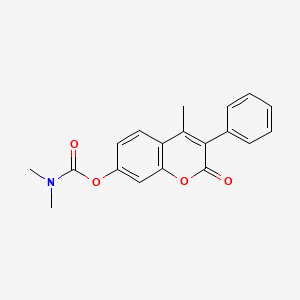
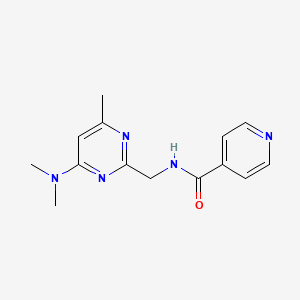
![4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2622803.png)
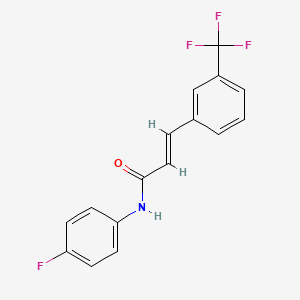
![3-Phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2622807.png)
